phenyl N-[2-(1-pyrrolidinyl)ethyl]carbamate hydrochloride
Description
Phenyl N-[2-(1-pyrrolidinyl)ethyl]carbamate hydrochloride (CAS: 1170129-51-7) is a synthetic carbamate derivative with the molecular formula C₁₃H₁₉ClN₂O₂ and a molar mass of 270.76 g/mol . Structurally, it features a phenyl group linked via a carbamate bridge to a 2-(1-pyrrolidinyl)ethyl moiety, with a hydrochloride counterion enhancing its solubility in polar solvents. The compound has a melting point of 154–156°C and is typically stored at room temperature . It is commercially available in quantities ranging from 500 mg to 1 g for research applications .
Properties
IUPAC Name |
phenyl N-(2-pyrrolidin-1-ylethyl)carbamate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2.ClH/c16-13(17-12-6-2-1-3-7-12)14-8-11-15-9-4-5-10-15;/h1-3,6-7H,4-5,8-11H2,(H,14,16);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVGQJOWNQMQXNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCNC(=O)OC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl N-[2-(1-pyrrolidinyl)ethyl]carbamate hydrochloride typically involves the reaction of phenyl chloroformate with 2-(1-pyrrolidinyl)ethylamine in the presence of a base such as triethylamine . The reaction is carried out under an inert atmosphere to prevent any side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, and the process may involve continuous flow reactors to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
Phenyl N-[2-(1-pyrrolidinyl)ethyl]carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, or alcohols; reactions are often conducted in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carbonyl compounds, while reduction can produce amines or alcohols .
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of phenyl N-[2-(1-pyrrolidinyl)ethyl]carbamate hydrochloride typically involves the reaction of phenyl chloroformate with 2-(1-pyrrolidinyl)ethylamine in the presence of a base like triethylamine. This method enables the formation of the carbamate structure, which is crucial for its reactivity and biological activity. The compound has the molecular formula and exhibits properties typical of carbamates, such as stability under various conditions and reactivity with nucleophiles .
Chemistry
In organic chemistry, this compound serves as a versatile reagent. It is used in:
- Organic Synthesis : Acts as a building block for synthesizing more complex molecules.
- Reagent Development : Utilized in developing new chemical methodologies due to its unique structural features.
Biology
The compound has been employed in biological studies, particularly in:
- Enzyme Inhibition Studies : Investigated as a selective inhibitor for potassium channels (e.g., KCNQ2), demonstrating potential therapeutic applications in neurological disorders. The compound was found to have an IC50 value of 69 nM, indicating high potency .
- Protein-Ligand Interaction Studies : Used to explore binding affinities and mechanisms of action involving various proteins, contributing to drug discovery efforts.
Medicine
In medicinal chemistry, this compound is being explored for:
- Therapeutic Effects : Research indicates potential applications in treating conditions such as epilepsy and other neurological disorders due to its inhibitory effects on specific ion channels .
- Lead Compound in Drug Discovery : The compound's structural features make it a candidate for further modification and optimization in drug design .
Case Studies
Several studies highlight the effectiveness of this compound:
- A study involving high-throughput screening identified this compound as a potent inhibitor of KCNQ2 channels, leading to further investigations into its pharmacological properties and potential clinical applications .
- Research on metabolic stability revealed that modifications to the pyrrolidine ring significantly influenced the compound's activity, underscoring the importance of structural integrity for therapeutic efficacy .
Mechanism of Action
The mechanism of action of phenyl N-[2-(1-pyrrolidinyl)ethyl]carbamate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties and applications, phenyl N-[2-(1-pyrrolidinyl)ethyl]carbamate hydrochloride is compared below with structurally or functionally related compounds.
Table 1: Structural and Physicochemical Comparisons
Key Comparative Insights
Structural Variations and Bioactivity The phenyl carbamate core in the target compound distinguishes it from phenothiazine derivatives (e.g., 10-(2-(1-pyrrolidinyl)ethyl)phenothiazine hydrochloride), which exhibit antipsychotic activity due to their tricyclic aromatic system and sulfur atom .
Functional Group Influence on Stability
- The carbamate group in the target compound is less hydrolytically stable than the acetamide group in compounds like C₂₂H₂₈ClN₃O₄, which may explain differences in metabolic half-lives .
- The pyrrolidinyl ethyl moiety is common across all compared compounds, suggesting shared pharmacokinetic pathways, such as moderate renal clearance and hepatic metabolism .
Physicochemical Properties The target compound’s melting point (154–156°C) is higher than that of non-ionic analogs (e.g., phenothiazine derivatives), likely due to ionic interactions from the hydrochloride salt . Methoxy-substituted analogs (e.g., C₂₂H₂₈ClN₃O₄) exhibit greater molecular weights and steric bulk, which may influence receptor binding specificity .
Biological Activity
Phenyl N-[2-(1-pyrrolidinyl)ethyl]carbamate hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a phenyl group, a pyrrolidinyl moiety, and a carbamate functional group, which contribute to its biological activity. The molecular formula is , with a molecular weight of 270.75 g/mol. Its structure can be represented as follows:
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound is known to inhibit specific enzymes, thereby modulating biochemical pathways.
Enzyme Inhibition
Research indicates that this compound can act as an enzyme inhibitor, particularly in studies related to cholinesterase activity:
- Acetylcholinesterase Inhibition : The compound has shown potential in inhibiting acetylcholinesterase, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's disease .
- Butyrylcholinesterase Activity : Similar effects have been observed with butyrylcholinesterase, suggesting a broad spectrum of cholinergic modulation .
Biological Activity Profiles
The biological activity of this compound can be summarized in the following table:
Anticonvulsant Activity
In a study evaluating the anticonvulsant properties of similar compounds, this compound was found to exhibit significant efficacy in animal models. The mechanism involved modulation of sodium channels and TRPV1 antagonism, which are critical for controlling seizure activity .
Neuroprotective Studies
Research has indicated that derivatives of carbamate compounds can provide neuroprotective effects by enhancing cholinergic transmission and reducing neuroinflammation. This suggests that this compound may hold therapeutic promise for conditions such as Alzheimer's disease .
Comparative Analysis with Similar Compounds
The following table compares this compound with other related compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Cholinesterase inhibition, anticonvulsant |
| Phenyl 4-iodophenylcarbamate | Structure | Imaging agent for cholinergic activity |
| Pyrrolidine derivatives | Structure | Similar enzyme inhibition |
Q & A
Q. What are the recommended synthetic routes for phenyl N-[2-(1-pyrrolidinyl)ethyl]carbamate hydrochloride, and how can reaction conditions be optimized for yield?
Methodological Answer: A common approach involves coupling a carbamate precursor with a pyrrolidine-containing amine. For example, tert-butyl-protected intermediates (e.g., tert-butyl carbamates) can be deprotected using HCl in ethyl acetate under anhydrous conditions to yield the hydrochloride salt . Optimization includes:
Q. How should researchers characterize the purity and structural identity of this compound?
Methodological Answer: Use a multi-technique approach:
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., exact mass ~286.1205 for related carbamates) and isotopic patterns .
- NMR Spectroscopy : Analyze ¹H/¹³C NMR to verify pyrrolidine ring protons (δ 2.5–3.5 ppm) and carbamate carbonyl (δ 155–160 ppm) .
- HPLC : Monitor purity (>95%) with a C18 column and UV detection at 210–254 nm .
Advanced Research Questions
Q. What strategies can resolve discrepancies in pharmacological activity data for carbamate derivatives like this compound?
Methodological Answer: Contradictions in activity data often arise from assay variability or impurities. Mitigation strategies include:
- Replication : Test the compound in parallel with positive controls (e.g., reference standards from peer-reviewed studies) .
- Impurity Profiling : Use LC-MS to detect byproducts (e.g., hydrolyzed carbamates or unreacted amines) that may interfere with assays .
- Dose-Response Curves : Establish EC50/IC50 values across multiple concentrations to confirm potency thresholds .
Q. How do structural modifications at the pyrrolidine or carbamate groups affect the compound’s stability under physiological conditions?
Methodological Answer:
- Pyrrolidine Substituents : Bulky groups (e.g., cyclohexyl) increase steric hindrance, reducing hydrolysis rates. Monitor stability via pH-dependent degradation studies (e.g., pH 7.4 buffer at 37°C) .
- Carbamate Linkers : Aromatic phenyl groups enhance π-stacking interactions, improving solubility and reducing aggregation in aqueous media .
- Accelerated Stability Testing : Expose derivatives to oxidative (H2O2), thermal (40–60°C), and photolytic conditions to identify degradation pathways .
Q. What analytical methods are critical for detecting trace impurities in this compound?
Methodological Answer:
- LC-MS/MS : Quantify impurities at <0.1% levels using selective ion monitoring (SIM) for common byproducts like unreacted amines or hydrolyzed carbamates .
- Ion Chromatography : Detect residual chloride ions from incomplete salt formation .
- Thermogravimetric Analysis (TGA) : Assess hygroscopicity, which may indicate instability or salt disproportionation .
Q. How can researchers design experiments to elucidate the mechanism of action of this compound in biological systems?
Methodological Answer:
- Receptor Binding Assays : Use radiolabeled ligands (e.g., ³H or ¹²⁵I) to study affinity for targets like ion channels or GPCRs .
- Metabolic Profiling : Incubate the compound with liver microsomes to identify major metabolites (e.g., oxidative dealkylation of pyrrolidine) .
- Knockout Models : Employ CRISPR/Cas9-edited cell lines to confirm target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
